molecular formula C27H21N5O3S2 B2816777 N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide CAS No. 326007-99-2

N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide

Cat. No.: B2816777
CAS No.: 326007-99-2
M. Wt: 527.62
InChI Key: LYULNIQAEJNRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide” is a derivative of 1,2,4-triazole . Triazole derivatives have a wide range of biological applications, which include notably antitumorial, antifungal, antimicrobial, antiviral, antidepressant or herbicidal activities .


Synthesis Analysis

The synthesis of similar compounds involves the use of isonicotinic acid as a starting material . A mixture of isonicotinohydrazide and iso-thiocyanatobenzene in ethanol was refluxed for 5 hours. After cooling, the intermediate product was obtained from the solution of ethanol. Then the intermediate was dissolved in NaOH solution and refluxed for 4 hours. After cooling, a hydrochloric acid solution was added dropwise. A large amount of solid was obtained. Finally, a mixture of the solid, 2-chloroacetonitrile, and NaOH was stirred overnight. The mixture was poured into ice and the product precipitated. The crude product was recrystallized from EtOH to give colorless crystals after three days .


Molecular Structure Analysis

The molecular structure of similar compounds was established through X-ray analysis . The structure indicated the substantial difference between two symmetry independent molecules, it manifests in the relative orientation of pyridine/phenyl and triazole rings, as well as in the orientation of carboxyl group with respect to cyclohexane ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include refluxing a mixture of isonicotinohydrazide and iso-thiocyanatobenzene in ethanol, dissolving the intermediate in NaOH solution and refluxing, adding a hydrochloric acid solution dropwise, and stirring a mixture of the solid, 2-chloroacetonitrile, and NaOH overnight .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by means of FT-IR, 1H-NMR, and elemental analysis . The IR absorption spectra were characterized by the presence of two signals for C=O groups .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : Research efforts have been dedicated to synthesizing novel sulfanilamide-derived compounds, including 1,2,3-triazoles, and evaluating their antibacterial and antifungal activities. These compounds exhibited promising antibacterial potency against several strains, highlighting their potential as antimicrobial agents (Wang, Wan, & Zhou, 2010).
  • Antitumor Activities : Another study focused on the synthesis of acetamide, pyrrole, and various other derivatives containing a pyrazole moiety to evaluate their antitumor activity. Certain compounds demonstrated effectiveness surpassing the reference drug, doxorubicin, suggesting significant antitumor potential (Alqasoumi et al., 2009).

Biological Evaluations

  • Antimicrobial Activities : Sulfonamide-derived compounds have been synthesized and tested for their in vitro antibacterial and antifungal activities. Some derivatives showed higher activity than standard treatments against certain bacterial strains, indicating their usefulness in developing new antimicrobial drugs (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
  • Carbonic Anhydrase Inhibition : Research into sulfonamides incorporating various moieties has shown inhibition of human carbonic anhydrase isozymes, relevant for potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness. The inhibition data provide insights into designing inhibitors with improved selectivity and potency (Alafeefy et al., 2015).

Anticancer and Radiosensitizing Properties

  • Anticancer and Radiosensitizing Evaluation : Novel sulfonamide derivatives have been synthesized and their in-vitro anticancer activity, as well as their ability to enhance the cell-killing effect of γ-radiation, was investigated. This suggests their potential application in cancer therapy and as radiosensitizers (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological applications, given the wide range of activities exhibited by triazole derivatives . Additionally, more detailed information on the molecular conformation and patterns of hydrogen bonds of the compound in the solid state, which may be of value in a structure–activity analysis, could be beneficial .

Properties

IUPAC Name

N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O3S2/c33-25(20-11-13-22(14-12-20)31-37(34,35)24-9-5-2-6-10-24)19-36-27-30-29-26(21-15-17-28-18-16-21)32(27)23-7-3-1-4-8-23/h1-18,31H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYULNIQAEJNRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.